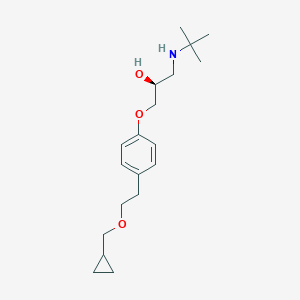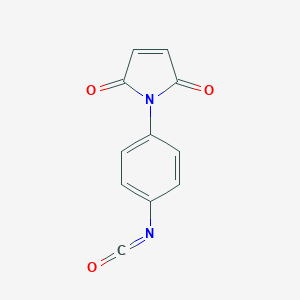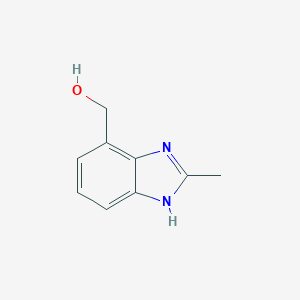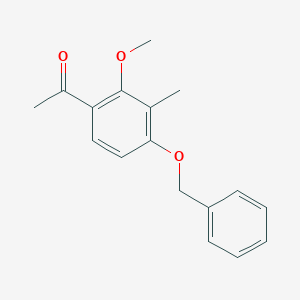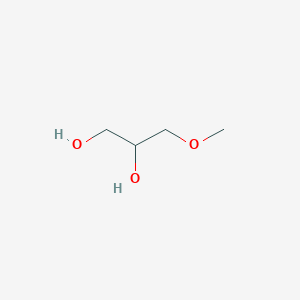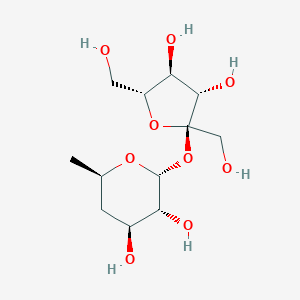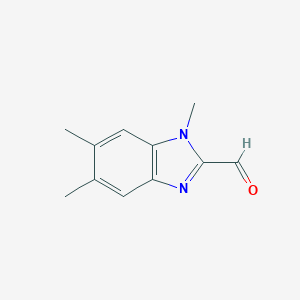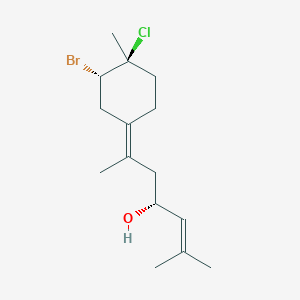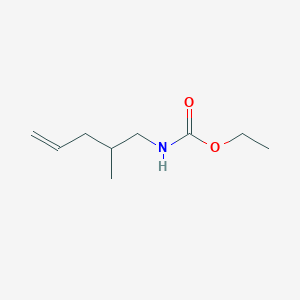
Ethyl (2-methylpent-4-en-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(2-methylpent-4-enyl)carbamate is an organic compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol. This compound belongs to the class of carbamates, which are esters of carbamic acid. Carbamates are widely used in various applications, including pharmaceuticals, agriculture, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(2-methylpent-4-enyl)carbamate can be achieved through several methods. One common approach involves the reaction of an appropriate amine with an ethyl chloroformate in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired carbamate product .
Industrial Production Methods
Industrial production of ethyl N-(2-methylpent-4-enyl)carbamate often involves large-scale synthesis using similar methods as in laboratory settings. The process may include additional steps for purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(2-methylpent-4-enyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
Ethyl N-(2-methylpent-4-enyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of pesticides, herbicides, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl N-(2-methylpent-4-enyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming stable carbamate-enzyme complexes, leading to the disruption of normal cellular functions. This mechanism is similar to other carbamates, which are known to inhibit acetylcholinesterase, an enzyme critical for nerve function .
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate:
Methyl carbamate: Another related compound with a methyl group instead of an ethyl group.
Phenyl carbamate: Contains a phenyl group, offering different chemical and biological properties.
Uniqueness
Ethyl N-(2-methylpent-4-enyl)carbamate is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its branched alkyl chain and carbamate functional group make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
112476-23-0 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
ethyl N-(2-methylpent-4-enyl)carbamate |
InChI |
InChI=1S/C9H17NO2/c1-4-6-8(3)7-10-9(11)12-5-2/h4,8H,1,5-7H2,2-3H3,(H,10,11) |
InChI Key |
GNSWLAQQPSSERE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NCC(C)CC=C |
Canonical SMILES |
CCOC(=O)NCC(C)CC=C |
Synonyms |
Carbamic acid, (2-methyl-4-pentenyl)-, ethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



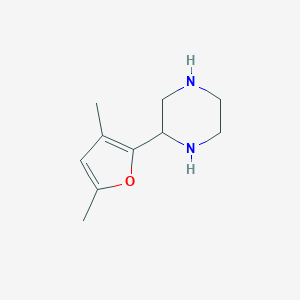
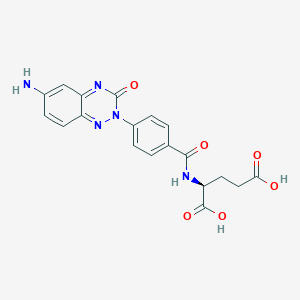
![Pyrido[2,3-b]pyrazin-8-ol](/img/structure/B53653.png)
